Cas no 874459-94-6 ([3-(2-Propyn-1-ylcarbamoyl)phenyl]boronic acid)
![[3-(2-Propyn-1-ylcarbamoyl)phenyl]boronic acid structure](https://ja.kuujia.com/scimg/cas/874459-94-6x500.png)
[3-(2-Propyn-1-ylcarbamoyl)phenyl]boronic acid 化学的及び物理的性質
名前と識別子
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- [3-(2-Propyn-1-ylcarbamoyl)phenyl]boronic acid
- H11716
- [3-(2-Propyn-1-ylcarbamoyl)phenyl]boronicacid
- 3-[(prop-2-yn-1-yl)carbamoyl]phenylboronic acid
- [3-(propargylaminocarbonyl)phenyl]boronic acid
- 874459-94-6
- [3-(prop-2-ynylcarbamoyl)phenyl]boronic acid
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- インチ: 1S/C10H10BNO3/c1-2-6-12-10(13)8-4-3-5-9(7-8)11(14)15/h1,3-5,7,14-15H,6H2,(H,12,13)
- InChIKey: QZWUOOPFIKUQNG-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=C(B(O)O)C=1)NCC#C
計算された属性
- 精确分子量: 203.0753733g/mol
- 同位素质量: 203.0753733g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 271
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.6
[3-(2-Propyn-1-ylcarbamoyl)phenyl]boronic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTK787-1g |
Boronic acid, B-[3-[(2-propyn-1-ylamino)carbonyl]phenyl]- |
874459-94-6 | 95% | 1g |
¥648.0 | 2024-04-16 | |
1PlusChem | 1P00IF23-100mg |
[3-(propargylaminocarbonyl)phenyl]boronic acid |
874459-94-6 | 95% | 100mg |
$32.00 | 2024-04-20 | |
Aaron | AR00IFAF-1g |
[3-(propargylaminocarbonyl)phenyl]boronic acid |
874459-94-6 | 95% | 1g |
$800.00 | 2025-04-02 | |
Ambeed | A991478-250mg |
[3-(2-Propyn-1-ylcarbamoyl)phenyl]boronic acid |
874459-94-6 | 95% | 250mg |
$65.0 | 2024-04-16 | |
Aaron | AR00IFAF-100mg |
[3-(propargylaminocarbonyl)phenyl]boronic acid |
874459-94-6 | 95% | 100mg |
$21.00 | 2025-02-13 | |
Aaron | AR00IFAF-250mg |
[3-(propargylaminocarbonyl)phenyl]boronic acid |
874459-94-6 | 95% | 250mg |
$500.00 | 2025-04-02 | |
1PlusChem | 1P00IF23-250mg |
[3-(propargylaminocarbonyl)phenyl]boronic acid |
874459-94-6 | 95% | 250mg |
$52.00 | 2024-04-20 | |
Ambeed | A991478-1g |
[3-(2-Propyn-1-ylcarbamoyl)phenyl]boronic acid |
874459-94-6 | 95% | 1g |
$166.0 | 2024-04-16 | |
Ambeed | A991478-100mg |
[3-(2-Propyn-1-ylcarbamoyl)phenyl]boronic acid |
874459-94-6 | 95% | 100mg |
$39.0 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744923-1g |
(3-(Prop-2-yn-1-ylcarbamoyl)phenyl)boronic acid |
874459-94-6 | 98% | 1g |
¥780.00 | 2024-04-27 |
[3-(2-Propyn-1-ylcarbamoyl)phenyl]boronic acid 関連文献
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
[3-(2-Propyn-1-ylcarbamoyl)phenyl]boronic acidに関する追加情報
Compound CAS No 874459-94-6: [3-(2-Propyn-1-ylcarbamoyl)phenyl]boronic Acid
The compound with CAS No 874459-94-6, known as [3-(2-propyn-1-ylcarbamoyl)phenyl]boronic acid, is a significant molecule in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and advanced materials development. The name itself highlights its key features: the presence of a boronic acid group attached to a phenyl ring substituted with a 2-propyn-1-ylcarbamoyl moiety.
The [3-(2-propyn-1-ylcarbamoyl)phenyl]boronic acid structure is characterized by its aromatic ring, which serves as a versatile platform for further functionalization. The boronic acid group is particularly valuable in Suzuki-Miyaura coupling reactions, a widely used method in organic synthesis for forming carbon-carbon bonds. This makes the compound an essential intermediate in the construction of complex molecules, including those with potential pharmacological activity.
Recent studies have explored the use of this compound in the synthesis of biologically active molecules. For instance, researchers have employed it as a key intermediate in the development of novel kinase inhibitors, which hold promise in cancer therapy. The ability to modify the substituents on the phenyl ring allows for fine-tuning of the molecule's properties, such as solubility and bioavailability, which are critical for drug candidates.
In addition to its role in pharmaceuticals, [3-(2-propyn-1-ylcarbamoyl)phenyl]boronic acid has also been investigated for its potential in materials science. Its incorporation into polymer systems has shown promise in enhancing mechanical properties and thermal stability. This dual functionality underscores its versatility and broad applicability across multiple disciplines.
The synthesis of this compound typically involves multi-step processes, often starting from readily available starting materials such as phenol derivatives. The introduction of the boronic acid group is achieved through established methods like hydroboration or direct boronation, ensuring high yields and purity. The presence of the 2-propyn-1-ylcarbamoyl group is introduced via nucleophilic substitution or coupling reactions, depending on the specific synthetic pathway chosen.
From an environmental standpoint, the production and handling of [3-(2-propyn-1-ylcarbamoyl)phenyl]boronic acid are conducted under strict safety protocols to minimize any adverse effects on human health or the environment. Its stability under standard storage conditions further enhances its suitability for large-scale applications.
In conclusion, CAS No 874459-94-6 represents a pivotal compound with far-reaching implications in both academic research and industrial applications. Its unique chemical structure and reactivity make it an invaluable tool for scientists striving to develop innovative solutions across various fields.
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